molecular formula C11H9F3N2O B1650285 3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole CAS No. 1167437-29-7

3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B1650285
M. Wt: 242.20
InChI Key: XIOTVWAVHBCJJE-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide: 3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide (0.66 g) was dissolved in trifluoroacetic acid (20 mL) and heated at reflux for 30 min. The reaction was evaporated, then dissolved in ethyl acetate and washed with 1N sodium hydroxide solution (2×) and brine. This solution was dried and evaporated to 0.48 g of crude product. This material was made analytically pure by first subjecting it to flash chromatography with a 200 g column of silica gel and elution with 2:1 hexane:ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform. There was obtained 0.262 g of the title compound; mp: 237.3; CHNSF: theory %C, 55.81, %H, 3.718, %N, 10.85, % S, 6.218, %F 11.03; found %C, 56.02, %H, 3.77, %N, 10.51, % S, 5.84, %F, 11.29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:4]=1.FC(F)(F)[C:20]([OH:22])=[O:21]>>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:7]=[C:6]([C:20]([OH:22])=[O:21])[N:5]([C:8]2[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NN(C=C1)C1=CC=C(C=C1)OC)(F)F
Name
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NN(C=C1)C1=CC=C(C=C1)OC)(F)F
Name
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0.66 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1N sodium hydroxide solution (2×) and brine
CUSTOM
Type
CUSTOM
Details
This solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated to 0.48 g of crude product
WASH
Type
WASH
Details
with a 200 g column of silica gel and elution with 2:1 hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN(C(=C1)C(=O)O)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.262 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.